molecular formula C16H14N2O2S B5586307 2-(3-pyridinyl)-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one

2-(3-pyridinyl)-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one

Cat. No. B5586307
M. Wt: 298.4 g/mol
InChI Key: DJJWHHWRRVRGBV-UHFFFAOYSA-N
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Description

"2-(3-pyridinyl)-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one" is a compound involved in various synthetic pathways, particularly in the creation of heterocyclic compounds that have shown potential in pharmacological activities. The compound is a part of the thieno[3,2-d]pyrimidine family, known for its chemical versatility and potential in drug discovery.

Synthesis Analysis

The synthesis of compounds related to "2-(3-pyridinyl)-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one" involves several key reactions, including cycloadditions, ring transformations, and substitutions. For instance, 4-oxo-4H-pyrido[3',2':4,5]thieno[3,2-d]1,3-oxazines react with secondary cycloaliphatic amines to produce compounds with inhibitory activity against different lipoxygenases, showcasing the utility of these synthetic pathways in producing biologically active molecules (Vieweg et al., 1992).

Molecular Structure Analysis

The molecular structure of compounds within this chemical family often features a bicyclic system, with derivatives showing variations in substitution patterns that impact their chemical and physical properties. X-ray crystallography has been used to determine the structures of similar compounds, providing insight into their configuration and conformation (Bremner et al., 1988).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, including electrophilic additions, cycloadditions, and nucleophilic substitutions. For example, the oxidative additions with 1,4-dihydropyridines lead to hexahydro-2H-pyrido[3,2-b][1,4]oxazine derivatives, demonstrating the reactivity of the pyridine and oxazine moieties in facilitating ring closure and expansion reactions (Kumar et al., 2011).

Physical Properties Analysis

The physical properties of "2-(3-pyridinyl)-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one" and related compounds, such as solubility, melting points, and crystalline structure, are influenced by their molecular structure. These properties are essential for understanding the compound's behavior in different solvents and conditions, which is crucial for its application in synthesis and drug formulation.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards different reagents, are defined by the functional groups present in the molecule. The presence of the oxazinone moiety and pyridinyl substituent contributes to the compound's unique reactivity patterns, enabling its involvement in diverse chemical transformations aimed at synthesizing novel heterocyclic compounds with potential biological activities.

For a comprehensive exploration of the synthesis, structure, and properties of related compounds, the following references provide detailed insights: (Vieweg et al., 1992), (Bremner et al., 1988), (Kumar et al., 2011).

Mechanism of Action

The mechanism of action of these compounds can vary depending on their structure and the specific biological activity they exhibit. For example, some pyrido[2,3-d]pyrimidines exhibit antiproliferative, antimicrobial, anti-inflammatory, and analgesic activities .

properties

IUPAC Name

5-pyridin-3-yl-4-oxa-8-thia-6-azatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c19-16-13-11-6-2-1-3-7-12(11)21-15(13)18-14(20-16)10-5-4-8-17-9-10/h4-5,8-9H,1-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJJWHHWRRVRGBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC3=C2C(=O)OC(=N3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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